Ethyl (2,4-dimethylphenyl)methanimidate
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Overview
Description
Ethyl (2,4-dimethylphenyl)methanimidate is an organic compound with the molecular formula C11H15NO. It is known for its unique chemical structure, which includes an ethyl ester group attached to a methanimidate moiety. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2,4-dimethylphenyl)methanimidate typically involves the reaction of 2,4-dimethylbenzaldehyde with ethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imidate ester. The reaction mixture is then purified using standard techniques like distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Advanced purification techniques, such as chromatography, may be employed to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl (2,4-dimethylphenyl)methanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidate ester to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines .
Scientific Research Applications
Ethyl (2,4-dimethylphenyl)methanimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2,4-dimethylphenyl)methanimidate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It may also interact with biological molecules, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Ethyl (2,4-dimethylphenyl)methanimidate can be compared with other similar compounds, such as:
- N-(2,4-Dimethylphenyl)formamide
- N-Methyl-N-(2,4-dimethylphenyl)formamidine
- Amitraz (N’-(2,4-Dimethylphenyl)-N-{[(2,4-dimethylphenyl)imino]methyl}-N-methylmethanimidamide)
These compounds share structural similarities but differ in their functional groups and chemical properties. This compound is unique due to its specific imidate ester structure, which imparts distinct reactivity and applications .
Properties
CAS No. |
13506-18-8 |
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Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
ethyl N-(2,4-dimethylphenyl)methanimidate |
InChI |
InChI=1S/C11H15NO/c1-4-13-8-12-11-6-5-9(2)7-10(11)3/h5-8H,4H2,1-3H3 |
InChI Key |
IPJFOCKMUNYXKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=NC1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
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